Benzene, (2-chlorocyclopropyl)-
Description
Contextualization within Strained Ring Systems and Aromatic Compounds
Cyclopropane (B1198618), the parent of the cyclopropyl (B3062369) group, is the smallest stable cycloalkane. Its carbon-carbon bonds are bent, resulting in significant angle strain (approximately 27.5 kcal/mol). This strain energy makes the cyclopropane ring susceptible to ring-opening reactions, a characteristic that defines much of its chemistry. When a cyclopropyl group is attached to a benzene (B151609) ring, as in cyclopropylbenzene, the electronic properties of both the ring and the three-membered carbocycle are perturbed. The cyclopropyl group, due to the high p-character of its C-C bonds, can donate electron density to the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.
The introduction of a chlorine atom onto the cyclopropyl ring, as in Benzene, (2-chlorocyclopropyl)-, adds another layer of complexity. The chlorine atom is an electronegative substituent, which can influence the stability of reactive intermediates formed during chemical transformations. This compound can exist as two geometric isomers, cis and trans, depending on the relative orientation of the phenyl and chloro substituents on the cyclopropane ring. The stereochemistry of these isomers plays a crucial role in their reactivity, particularly in reactions involving the cleavage of the cyclopropane ring.
Table 1: Predicted Physicochemical Properties of trans-Benzene, (2-chlorocyclopropyl)-
| Property | Value | Unit |
| Molecular Formula | C₉H₉Cl | |
| Molecular Weight | 152.621 | g/mol |
| Boiling Point (at 760 mmHg) | 234.2 ± 29.0 | °C |
| Flash Point | 79.1 ± 10.1 | °C |
| Density | 1.1 ± 0.1 | g/cm³ |
| LogP | 2.97 |
This data is predicted and sourced from chemical databases. guidechem.com
Significance in Contemporary Organic Synthesis and Mechanistic Inquiry
Cyclopropylarene systems are more than just chemical curiosities; they are significant in modern organic chemistry for several reasons. Their unique structural and electronic properties have been harnessed in the synthesis of complex molecules and as probes to elucidate reaction mechanisms. Phenyl-substituted cyclopropanes have proven to be particularly valuable in mechanistic studies aimed at identifying cationic intermediates. acs.org The tendency of cyclopropylcarbinyl cations to undergo rapid rearrangement serves as a reliable indicator of a cationic reaction pathway.
The solvolysis of cis- and trans-2-phenylcyclopropyl chloride provides a classic example of their utility in mechanistic inquiry. Studies have shown that these compounds undergo solvolysis in acetic acid to yield ring-opened allylic acetates. acs.org This outcome is consistent with a mechanism involving the opening of the cyclopropane ring, a process that is heavily influenced by the stereochemistry of the starting material. The relative rates of solvolysis and the activation parameters for each isomer offer deep insights into the electronic and steric factors governing these electrocyclic ring-opening processes. acs.org
Detailed Research Findings
A seminal study on the solvolysis of cis- and trans-2-phenylcyclopropyl chloride in acetic acid containing sodium acetate (B1210297) revealed significant differences in their reactivity. The primary products for both isomers were the corresponding ring-opened allylic acetates, indicating that the cyclopropane ring is cleaved during the reaction. acs.org
The synthesis of the starting materials was achieved through the reaction of the corresponding 2-phenylcyclopropanecarboxylic acids with thionyl chloride followed by decomposition of the resulting acid chlorides. The isomeric mixture of the chlorides could be separated, allowing for the study of each isomer's reactivity independently. acs.org
Table 2: Relative Rates and Activation Parameters for the Solvolysis of 2-Phenylcyclopropyl Chlorides at 150°C
| Compound | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (eu) |
| trans-2-Phenylcyclopropyl chloride | 1.0 | 31.3 | -9.2 |
| cis-2-Phenylcyclopropyl chloride | 4.8 | 30.2 | -9.1 |
| 2,2-Diphenylcyclopropyl chloride | 3.6 | 32.3 | -4.1 |
Data sourced from Hausser and Pinkowski, J. Am. Chem. Soc. 1967, 89 (26), 6981–6985. acs.org
The data clearly shows that the cis-isomer reacts nearly five times faster than the trans-isomer. This rate difference, along with the activation parameters, has been interpreted in the context of electrocyclic ring-opening mechanisms. Two main interpretations have been proposed, both of which consider the stereoelectronic requirements of the ring-opening process. acs.org These findings underscore the importance of stereochemistry in dictating the reaction pathways of strained ring systems. The lack of reactivity towards simple nucleophilic substitution highlights the unique nature of these compounds, where ring-opening is the preferred reaction channel. acs.org
The study of Benzene, (2-chlorocyclopropyl)- and its isomers continues to be relevant for understanding the intricate details of reaction mechanisms involving strained rings and for the development of new synthetic methodologies that leverage the inherent reactivity of the cyclopropyl group.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71558-46-8 |
|---|---|
Molecular Formula |
C9H9Cl |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
(2-chlorocyclopropyl)benzene |
InChI |
InChI=1S/C9H9Cl/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI Key |
GBXROAOUSDRIOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies for Benzene, 2 Chlorocyclopropyl
Established Synthetic Routes to the Core Structure
The construction of the (2-chlorocyclopropyl)benzene framework is most commonly approached through the initial formation of a cyclopropane (B1198618) ring attached to the benzene (B151609) moiety, followed by manipulation of the substituents on the three-membered ring.
Formation via Carbene Addition Methodologies
A prevalent strategy for the synthesis of the phenylcyclopropane core involves the addition of a carbene to styrene (B11656). While the direct addition of a monochlorocarbene to styrene to form Benzene, (2-chlorocyclopropyl)- can be challenging to control, a more established and widely utilized approach involves the addition of dichlorocarbene (B158193) to styrene to form Benzene, (2,2-dichlorocyclopropyl)-, a key precursor.
Dichlorocarbene (:CCl₂) is a highly reactive intermediate that can be generated in situ from various precursors. rsc.orgnih.gov A common method involves the treatment of chloroform (B151607) (CHCl₃) with a strong base, such as potassium tert-butoxide or sodium hydroxide (B78521), often in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA). rsc.orgnih.govunl.ptnih.gov The dichlorocarbene, being electrophilic, readily attacks the nucleophilic double bond of styrene in a concerted [2+1] cycloaddition reaction to yield Benzene, (2,2-dichlorocyclopropyl)-. rsc.orgnih.gov This reaction is typically stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. rsc.org
A detailed procedure for the synthesis of Benzene, (2,2-dichlorocyclopropyl)- from styrene is as follows: In a four-necked flask, styrene, dichloromethane, chloroform, and benzyltriethylammonium chloride are combined and heated to reflux. unl.pt An aqueous solution of sodium hydroxide is then slowly added, and the mixture is refluxed for several hours. unl.pt After cooling, the organic layer is separated, washed, dried, and purified by vacuum distillation to afford the desired product in high yield. unl.pt
Table 1: Synthesis of Benzene, (2,2-dichlorocyclopropyl)- via Dichlorocarbene Addition to Styrene unl.pt
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Reaction Time | Yield |
| Styrene | Chloroform | Benzyltriethylammonium chloride (TEBA) | Sodium Hydroxide | Dichloromethane/Water | 8 hours (reflux) | 88.6% |
Halogenation Pathways for Cyclopropyl (B3062369) Moieties
The direct chlorination of a pre-formed phenylcyclopropane ring represents another potential synthetic route. However, the direct halogenation of cyclopropanes can be complex. While cyclopropanes can undergo substitution reactions with halogens under UV light, similar to alkanes, they can also undergo addition reactions where the ring opens, particularly in the absence of light. nih.gov This is due to the significant ring strain of the cyclopropane ring.
Free-radical chlorination of alkanes, often initiated by light or a radical initiator like AIBN with a chlorine source such as sulfuryl chloride (SO₂Cl₂), can lead to a mixture of chlorinated products. acs.orgacs.org Applying this to phenylcyclopropane would likely result in a mixture of isomers, with chlorination potentially occurring at various positions on the cyclopropyl ring as well as on the phenyl ring, making it a less selective and therefore less synthetically useful method for obtaining a specific isomer of Benzene, (2-chlorocyclopropyl)-.
Transformation from Precursor Substituted Cyclopropanes
A more controlled approach to introduce a single chlorine atom onto the cyclopropane ring involves the transformation of a pre-existing substituted cyclopropane, most notably through the reduction of a geminal dihalocyclopropane.
The selective reduction of geminal dichlorocyclopropanes, such as Benzene, (2,2-dichlorocyclopropyl)-, offers a direct pathway to Benzene, (2-chlorocyclopropyl)-. Various reducing agents can be employed for this transformation. Organotin hydrides, such as tributyltin hydride (Bu₃SnH), are known to be effective for the stepwise reduction of gem-dihalocyclopropanes. researchgate.net The reaction proceeds via a free-radical chain mechanism and can often be controlled to favor the formation of the monohalocyclopropane. The stereoselectivity of this reduction can be influenced by the reaction conditions and the substrate, often yielding a mixture of cis and trans isomers.
Lithium aluminum hydride (LiAlH₄) has also been reported to effectively reduce gem-dichlorocyclopropanes to the corresponding monochlorocyclopropanes. researchgate.net
Table 2: Potential Reducing Agents for the Conversion of Benzene, (2,2-dichlorocyclopropyl)- to Benzene, (2-chlorocyclopropyl)-
| Reducing Agent | General Reaction Type | Potential Outcome |
| Tributyltin Hydride (Bu₃SnH) | Radical Reduction | Selective monoreduction, mixture of cis/trans isomers |
| Lithium Aluminum Hydride (LiAlH₄) | Hydride Reduction | Reduction to monochlorocyclopropane |
The synthesis of specific stereoisomers of Benzene, (2-chlorocyclopropyl)- can be approached through the use of chiral precursors, such as dichlorocyclopropanecarboxylate esters. These esters can be synthesized by the addition of dichlorocarbene to an appropriate acrylate (B77674) ester. Subsequent stereoselective reduction of the ester group to an alcohol, followed by conversion of the alcohol to a leaving group and reductive removal, or a decarboxylation reaction, could potentially lead to the desired enantiomerically enriched chlorocyclopropane. While this strategy is plausible, specific examples for the synthesis of Benzene, (2-chlorocyclopropyl)- via this route are not extensively documented in readily available literature.
Stereoselective Synthetic Approaches to Substituted (2-chlorocyclopropyl)benzenes
Achieving stereocontrol in the synthesis of Benzene, (2-chlorocyclopropyl)- is a significant challenge. The target molecule can exist as two diastereomers: cis-(2-chlorocyclopropyl)benzene and trans-(2-chlorocyclopropyl)benzene, where the cis and trans descriptors refer to the relative orientation of the phenyl and chloro substituents on the cyclopropane ring.
One approach to stereoselective synthesis involves the diastereoselective reduction of the precursor, Benzene, (2,2-dichlorocyclopropyl)-. The choice of reducing agent and reaction conditions can influence the ratio of the resulting cis and trans isomers. For instance, the use of bulky reducing agents might favor the formation of one diastereomer over the other due to steric hindrance.
Alternatively, stereoselective cyclopropanation reactions can be employed. While the dichlorocarbene addition to styrene is generally not highly diastereoselective with respect to the formation of a pre-existing chiral center, the use of chiral catalysts in carbene transfer reactions can induce enantioselectivity. unl.pt The direct asymmetric cyclopropanation of styrene with a monochlorocarbene equivalent using a chiral catalyst could, in principle, provide a direct route to enantiomerically enriched (2-chlorocyclopropyl)benzene. However, the development of highly efficient and selective catalysts for this specific transformation remains an active area of research.
A modular approach involving the stereoselective synthesis of a chiral cyclopropane precursor, followed by the introduction of the chloro substituent, offers another avenue. For example, the enantioselective synthesis of cis-diarylcyclopropanes has been achieved through photodecarboxylation methods. nih.govacs.org Adapting such a strategy to incorporate a chloro substituent could provide a route to specific stereoisomers of the target molecule. The synthesis of trans-2-substituted cyclopropylamines with high diastereoselectivity from α-chloroaldehydes has also been reported, highlighting the potential for building stereochemically defined cyclopropanes that could be further functionalized. acs.org
Diastereoselective Control in Cyclopropane Formation
Diastereoselective synthesis of (2-chlorocyclopropyl)benzene often relies on the reaction of styrene with a source of chlorocarbene. The relative stereochemistry of the resulting cyclopropane (cis or trans) is influenced by the nature of the carbene precursor and the reaction conditions. For instance, the addition of chlorocarbene to styrene can theoretically yield two diastereomers: (1R,2S)-1-chloro-2-phenylcyclopropane and (1R,2R)-1-chloro-2-phenylcyclopropane (and their respective enantiomers).
The diastereoselectivity of these reactions can be controlled by steric and electronic factors. In metal-catalyzed cyclopropanations using diazocarbonyl compounds, increasing the steric bulk of the ester group on the diazo compound generally favors the formation of the (E) or trans-diastereomer. wikipedia.org Similarly, employing more electron-rich catalysts can also enhance the diastereoselectivity of the reaction. wikipedia.org Computational studies, such as those using density functional theory (DFT), have shown that steric hindrance between the phenyl group of styrene and bulky catalysts, along with favorable π-π stacking interactions, can lead to high diastereoselectivity. nih.gov A novel approach using electrolysis of thianthrene (B1682798) in the presence of an alkene and a carbon pronucleophile has demonstrated high diastereoselectivity in the synthesis of substituted cyclopropanes. nih.gov
Enantioselective Synthesis Utilizing Chiral Catalysis
Achieving high enantioselectivity in the synthesis of (2-chlorocyclopropyl)benzene is a key focus, primarily accomplished through the use of chiral catalysts. hilarispublisher.com These catalysts create a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other. hilarispublisher.com
Transition metal complexes, particularly those of rhodium, copper, and iron, are widely used for enantioselective cyclopropanation. wikipedia.orgacsgcipr.orgresearchgate.net Chiral ligands are coordinated to the metal center to induce asymmetry. For example, chiral rhodium catalysts have been successfully employed in the cyclopropanation of olefins with diazocarbonyl compounds. wikipedia.org Similarly, chiral iron porphyrin catalysts have demonstrated high enantioselectivity in the cyclopropanation of arylalkenes with α-diazoacetonitrile. researchgate.net The development of dual catalytic systems, combining a chiral Lewis acid with another catalyst, has also emerged as a powerful strategy for enantioselective synthesis. d-nb.infonih.gov
| Catalyst Type | Metal | Ligand Type | Substrate Example | Enantiomeric Excess (ee) | Reference |
| Rhodium Carboxylate | Rh | Chiral Carboxylate | Styrene | High | wikipedia.org |
| Iron Porphyrin | Fe | Chiral Porphyrin | Arylalkene | up to 98% | researchgate.net |
| Palladium Complex | Pd | Chiral Ligand | - | up to >99% | fao.org |
Approaches Employing Chiral Auxiliaries and Resolution Techniques
An alternative to chiral catalysis is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. wikipedia.orgresearchgate.net This strategy has been widely applied in various asymmetric syntheses, including alkylations and aldol (B89426) reactions. researchgate.netresearchgate.net
In the context of synthesizing chiral (2-chlorocyclopropyl)benzene, a chiral auxiliary could be attached to the styrene derivative or the carbene precursor. The inherent chirality of the auxiliary would then direct the cyclopropanation reaction to favor the formation of one diastereomer. youtube.com After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. researchgate.net Common chiral auxiliaries are often derived from readily available natural products like camphor (B46023) or amino acids. researchgate.net
Resolution techniques, such as the selective crystallization of diastereomeric salts or enzymatic resolution, can also be employed to separate a racemic mixture of (2-chlorocyclopropyl)benzene into its individual enantiomers.
Advanced Methodologies in the Synthesis of Benzene, (2-chlorocyclopropyl)-
Beyond classical approaches, several advanced methodologies have been developed for the synthesis of cyclopropane derivatives like (2-chlorocyclopropyl)benzene.
Metal-Catalyzed Cyclopropanation Reactions
Metal-catalyzed cyclopropanation is a cornerstone of cyclopropane synthesis. wikipedia.org The reaction typically involves the decomposition of a diazo compound by a transition metal catalyst to form a metal carbene intermediate, which then reacts with an alkene to form the cyclopropane ring. wikipedia.orgacsgcipr.org A wide range of metals, including rhodium, copper, ruthenium, iridium, gold, platinum, iron, and nickel, have been utilized for these transformations. acsgcipr.org
The choice of metal and ligands significantly influences the efficiency and stereoselectivity of the reaction. For instance, rhodium carboxylate complexes are common catalysts for the cyclopropanation of olefins with diazocarbonyl compounds. wikipedia.org Metal-organic frameworks (MOFs), such as HKUST-1, have also been explored as catalysts for the cyclopropanation of styrene. researchgate.net
Radical-Mediated Cyclopropane Formation
Radical-mediated pathways offer an alternative to metal-catalyzed carbene transfer reactions for cyclopropane formation. While less common for the direct synthesis of (2-chlorocyclopropyl)benzene, radical cyclization reactions are a powerful tool in organic synthesis. These reactions typically involve the generation of a radical species that subsequently attacks a double bond within the same molecule to form a cyclic system. A dual catalytic approach involving a rare earth metal and a photocatalyst has been reported for the enantioselective synthesis of vicinal amino alcohols via a radical-type Zimmerman-Traxler transition state, highlighting the potential of radical processes in complex stereoselective synthesis. d-nb.info
Phase-Transfer Catalysis in Cyclopropane Functionalization
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in immiscible phases, such as an aqueous and an organic phase. wikipedia.orgcrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase to the other, where the reaction occurs. wikipedia.orgyoutube.com
Chemical Reactivity and Mechanistic Pathways of Benzene, 2 Chlorocyclopropyl
Reactions Involving the Cyclopropane (B1198618) Ring System
The high degree of strain in the cyclopropane ring of Benzene (B151609), (2-chlorocyclopropyl)- is the primary driver for its reactivity. Reactions that lead to the opening of this ring are energetically favorable as they relieve this strain.
Ring-Opening Reactions and Associated Mechanisms
Ring-opening reactions of (2-chlorocyclopropyl)benzene can be initiated by electrophiles, nucleophiles, radicals, or thermal energy. The specific pathway and resulting products are highly dependent on the reaction conditions and the stereochemistry of the starting material.
The acid-catalyzed ring-opening of (2-chlorocyclopropyl)benzene, typically in the form of solvolysis, proceeds through carbocationic intermediates. The stability of these intermediates plays a crucial role in determining the reaction products. The solvolysis of 2-phenylcyclopropyl chlorides has been studied to understand these mechanisms. acs.org
In the presence of an acid, the chlorine atom can act as a leaving group, facilitated by protonation or interaction with a Lewis acid. This leads to the formation of a cyclopropyl (B3062369) cation, which is highly unstable and readily undergoes rearrangement to a more stable allylic cation. The phenyl group significantly influences the stability of the carbocation intermediates through resonance.
The solvolysis of both cis- and trans-2-phenylcyclopropyl chloride in aqueous acetone (B3395972) demonstrates the complexity of these reactions. The reaction proceeds via an SN1-type mechanism, where the rate-determining step is the formation of the carbocation. The nature of the substituents on the phenyl ring can affect the rate of solvolysis. chegg.com
The stereochemistry of the starting material is critical in determining the product distribution. For instance, the opening of the cyclopropane ring can occur with either retention or inversion of configuration at the carbon centers, depending on the specific pathway and the timing of bond cleavage and rotation.
Table 1: Products of Acid-Catalyzed Ring Opening
| Reactant (Isomer) | Conditions | Major Products | Mechanistic Notes |
| cis-(2-chlorocyclopropyl)benzene | Aqueous Acetone | Mixture of isomeric cinnamyl alcohols | Formation of a resonance-stabilized allylic carbocation. |
| trans-(2-chlorocyclopropyl)benzene | Aqueous Acetone | Mixture of isomeric cinnamyl alcohols | Stereochemistry of the starting material influences the product ratio. |
This table is a representative summary based on general principles of cyclopropyl halide solvolysis; specific experimental data for (2-chlorocyclopropyl)benzene under these exact conditions may vary.
Direct nucleophilic attack on the carbon atoms of the cyclopropane ring in (2-chlorocyclopropyl)benzene is generally difficult due to the low electrophilicity of the sp³ hybridized carbons and steric hindrance. However, under forcing conditions or with strong nucleophiles, ring-opening can occur.
Reactions of related systems, such as 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide (B1231860), show that nucleophilic substitution can occur, with the outcome dependent on the position of electron-withdrawing groups. longdom.org In the absence of such activating groups on the phenyl ring of (2-chlorocyclopropyl)benzene, direct nucleophilic attack on the cyclopropane ring is expected to be slow.
Free radical reactions can also initiate the opening of the cyclopropane ring. The stability of the resulting radical intermediates is a key factor in these processes. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to bromination at the benzylic position, but can also promote ring-opening. chadsprep.comlibretexts.orgmasterorganicchemistry.com
Studies on the free-radical bromination of cyclopropyl compounds with NBS have shown that abstraction of a hydrogen atom alpha to the cyclopropane ring can occur, leading to a cyclopropylcarbinyl radical. This radical is known to be stabilized and can undergo rearrangement. While direct evidence for the radical ring-opening of (2-chlorocyclopropyl)benzene itself is scarce in the provided results, the behavior of similar systems suggests that radical-initiated ring-opening is a plausible reaction pathway.
A proposed general mechanism would involve:
Initiation: Formation of a bromine radical from a radical initiator.
Propagation: Abstraction of a hydrogen atom from the cyclopropane ring by the bromine radical to form a (2-chlorocyclopropyl)phenyl radical. This radical can then undergo ring-opening to a more stable allylic radical.
Propagation: The allylic radical reacts with a bromine source (like Br₂ generated from NBS) to form a ring-opened product and a new bromine radical. libretexts.org
Thermal energy can induce the isomerization and rearrangement of (2-chlorocyclopropyl)benzene. These reactions are often pericyclic in nature and proceed through concerted mechanisms. The thermal rearrangement of 1,1,2,2-tetraphenylcyclopropane (B2804974) has been shown to proceed via an intermediate triene. rsc.org
While specific studies on the thermal rearrangement of (2-chlorocyclopropyl)benzene were not found, research on the gas-phase pyrolysis of isomeric 2-chloro-2-fluoro-1-phenylcyclopropanes provides valuable insight. These compounds undergo a cyclopropyl-allyl rearrangement to form chlorofluoroalkenes. This suggests that at elevated temperatures, (2-chlorocyclopropyl)benzene would likely rearrange to form various isomers of chlorophenylpropenes, such as cinnamyl chloride. chemicalbook.com
The stereochemistry of the starting material would be expected to play a significant role in the stereochemical outcome of the products, following the principles of orbital symmetry (Woodward-Hoffmann rules).
Substitution Reactions on the Cyclopropyl Moiety
Substitution reactions that occur on the cyclopropyl ring without ring-opening are less common due to the nature of the C-C bonds and the hybridization of the carbon atoms. However, under specific conditions, substitution of the chlorine atom may be possible.
The solvolysis reactions discussed under acid-catalyzed ring opening can also be viewed as a substitution process where the chloride is replaced by a solvent molecule, albeit with concomitant ring-opening. acs.org True substitution with retention of the cyclopropane ring would likely require a mechanism that avoids the formation of a highly unstable cyclopropyl cation.
Nucleophilic Substitution on the Chlorocyclopropyl Unit
Direct nucleophilic substitution of the chlorine atom on the cyclopropyl ring of Benzene, (2-chlorocyclopropyl)- is generally challenging under standard SN1 or SN2 conditions. The C-Cl bond is on a secondary carbon, but the rigid, strained nature of the cyclopropane ring introduces significant hurdles.
An SN2 reaction, which requires a backside attack, is sterically hindered and would involve a highly strained transition state, deviating significantly from the ideal 180° approach of the nucleophile. youtube.com The SN1 pathway is also disfavored due to the instability of a cyclopropyl cation. The inherent ring strain and the unfavorable orbital hybridization make the formation of a carbocation on the cyclopropyl ring energetically costly.
Despite these limitations, substitution can be forced under harsh conditions, often involving strong bases, which may proceed through an elimination-addition mechanism involving a highly reactive cyclopropene (B1174273) intermediate, analogous to the benzyne (B1209423) mechanism in nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org However, such reactions are often complex and can lead to a mixture of products.
Forcing substitution on aryl halides often requires high temperatures and pressures, as seen in the Dow process for producing phenol (B47542) from chlorobenzene. libretexts.orgquora.com Similar forcing conditions would likely be necessary for nucleophilic substitution on (2-chlorocyclopropyl)benzene, though specific research on this substrate is limited. The presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution, but the effect of the phenyl group on the chlorocyclopropane's reactivity towards nucleophiles is not well-documented in this specific context. libretexts.org
Metal-Halogen Exchange and Subsequent Transformations
Metal-halogen exchange represents a more viable strategy for functionalizing the cyclopropyl ring. wikipedia.org This reaction involves treating the organohalide with an organometallic reagent, typically an alkyllithium compound like n-butyllithium or t-butyllithium, or with an active metal like magnesium. wikipedia.orgyoutube.com The reaction is an equilibrium process, driven by the formation of a more stable organometallic species. stackexchange.com
The general mechanism for a lithium-halogen exchange is: R-X + R'-Li ⇌ R-Li + R'-X
For (2-chlorocyclopropyl)benzene, the reaction with an alkyllithium reagent would generate a (2-phenylcyclopropyl)lithium intermediate. The rate of exchange generally follows the trend I > Br > Cl, meaning that chloro-compounds are the least reactive. wikipedia.org
Reaction Scheme: Metal-Halogen Exchange
(2-chlorocyclopropyl)benzene + R-Li → (2-phenylcyclopropyl)lithium + R-Cl
The resulting organolithium or Grignard reagent is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups.
| Electrophile | Reagent Example | Product |
| Carbon dioxide | CO₂ | 2-Phenylcyclopropanecarboxylic acid |
| Aldehydes/Ketones | Acetone | 2-(2-Phenylcyclopropyl)propan-2-ol |
| Alkyl halides | Methyl iodide | 1-Methyl-2-phenylcyclopropane |
| Silyl halides | Trimethylsilyl chloride | (2-Phenylcyclopropyl)trimethylsilane |
This method provides a versatile pathway to a variety of substituted cyclopropane derivatives, bypassing the difficulties of direct nucleophilic substitution. nih.gov
Reactions Involving the Aromatic Ring
The (2-chlorocyclopropyl) group acts as a substituent on the benzene ring, directing the regiochemical outcome of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. khanacademy.orgbyjus.com The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. byjus.commasterorganicchemistry.com
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgbeilstein-journals.org This reaction is a key method for forming aryl ketones. youtube.comkhanacademy.org For (2-chlorocyclopropyl)benzene, acylation is predicted to occur primarily at the para position, with some formation of the ortho isomer, due to the directing effect of the cyclopropyl substituent.
Reaction Conditions for Friedel-Crafts Acylation:
| Reactant | Reagent | Catalyst | Major Product(s) |
| (2-chlorocyclopropyl)benzene | Acetyl chloride (CH₃COCl) | AlCl₃ | 1-(4-(2-chlorocyclopropyl)phenyl)ethan-1-one (para) |
| 1-(2-(2-chlorocyclopropyl)phenyl)ethan-1-one (ortho) |
The reaction is typically carried out in an inert solvent. A related compound, (2,2-dichlorocyclopropyl)benzene, is known to undergo Friedel-Crafts acylation as part of the synthesis of the drug Ciprofibrate. guidechem.com This suggests that the (2-chlorocyclopropyl)benzene would react similarly to yield the corresponding acylated products.
Nitration involves the introduction of a nitro group (-NO₂) onto the benzene ring. chemguide.co.uklibretexts.org The standard reagent for this transformation is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com
Similar to acylation, the (2-chlorocyclopropyl) group will direct the incoming nitro group to the ortho and para positions.
Reaction Conditions for Nitration:
| Reactant | Reagents | Temperature | Major Product(s) |
| (2-chlorocyclopropyl)benzene | Conc. HNO₃, Conc. H₂SO₄ | < 50 °C | 1-(2-chlorocyclopropyl)-4-nitrobenzene (para) |
| 1-(2-chlorocyclopropyl)-2-nitrobenzene (ortho) |
The reaction temperature is typically kept low to prevent multiple nitrations, as the nitro group is strongly deactivating. chemguide.co.uklibretexts.org The reaction of benzene with the nitrating mixture is well-studied, and the principles apply directly to its substituted derivatives. umich.edufrontiersin.org
Side-Chain Reactions at the Benzylic Position
The benzylic position in (2-chlorocyclopropyl)benzene refers to the carbon atom of the cyclopropyl ring that is directly attached to the benzene ring. This position is activated towards certain reactions because intermediates (radicals, cations, or anions) at this site can be stabilized by resonance with the aromatic ring. libretexts.orglibretexts.orgthemasterchemistry.com
The benzylic carbon in (2-chlorocyclopropyl)benzene possesses one hydrogen atom, making it susceptible to side-chain reactions such as oxidation and radical halogenation.
Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize a benzylic C-H bond. libretexts.orglibretexts.org In this case, oxidation would likely lead to cleavage of the strained cyclopropyl ring, ultimately forming benzoic acid. For the reaction to selectively target the benzylic C-H without ring opening would require milder, more specific reagents.
Benzylic Bromination: A more controlled reaction is radical bromination at the benzylic position using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgscribd.com This reaction is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical.
Reaction Scheme: Benzylic Bromination
(2-chlorocyclopropyl)benzene + NBS --(hν or Δ)--> Benzene, (1-bromo-2-chlorocyclopropyl)-
This creates a new stereocenter and a geminal dihalocyclopropane derivative attached to the phenyl ring, a versatile intermediate for further synthesis.
Oxidative Transformations of the Cyclopropylphenyl Linkage
The linkage between the cyclopropyl and phenyl groups in Benzene, (2-chlorocyclopropyl)- is susceptible to oxidative transformations, often leading to ring-opened products. The presence of the phenyl group facilitates oxidation by stabilizing radical or cationic intermediates that form upon the opening of the three-membered ring. The specific outcomes of these reactions are highly dependent on the oxidant used and the reaction conditions.
In a general sense, the oxidation can be initiated by single-electron transfer (SET) from the electron-rich cyclopropane ring to an oxidant. This process would generate a radical cation, which is a key intermediate in the subsequent ring-opening. The stability of this radical cation is enhanced by the adjacent phenyl group through resonance. The presence of the chloro substituent on the cyclopropane ring introduces an inductive electron-withdrawing effect, which can influence the ease of oxidation and the regioselectivity of the ring opening.
Research on related methylenecyclopropanes (MCPs) has shown that oxidative ring-opening can be achieved using various metal catalysts or radical initiators. For instance, copper(II) acetate (B1210297) has been used to mediate the oxidative radical ring-opening/cyclization of MCPs with diphenyl diselenides. nih.gov In this process, a phenylselenyl radical adds to the cyclopropane, initiating ring-opening to form a more stable radical intermediate which then undergoes further reactions. nih.gov While direct experimental data for Benzene, (2-chlorocyclopropyl)- is not extensively documented in the reviewed literature, these studies on analogous structures provide a foundational understanding of the potential oxidative pathways.
Radical Reactions of (2-chlorocyclopropyl)benzene and its Derivatives
The strained C-C bonds of the cyclopropane ring in (2-chlorocyclopropyl)benzene are susceptible to cleavage under radical conditions. These reactions often proceed via a ring-opening mechanism to relieve the inherent ring strain, leading to the formation of more stable, linear alkyl radicals.
Hydrogen Abstraction and Radical Formation on the Cyclopropane
The initiation of radical reactions on the cyclopropane ring of (2-chlorocyclopropyl)benzene can occur through the abstraction of a hydrogen atom by a potent radical species. The position of hydrogen abstraction is influenced by the stability of the resulting cyclopropyl radical. The presence of the phenyl group can stabilize an adjacent radical through resonance, making the benzylic-like C-H bond on the cyclopropane a potential site for abstraction.
However, the chloro substituent also influences the stability of the radical. Halogen substituents can have competing inductive and resonance effects. The inductive effect of chlorine is electron-withdrawing, which can destabilize a radical at the same carbon. Conversely, the lone pairs on the chlorine atom can offer some degree of resonance stabilization. The regioselectivity of hydrogen abstraction would therefore be a balance of these electronic effects, as well as steric factors.
The formation of radicals from cyclopropane derivatives is a key step in many synthetic transformations. researchgate.net For example, radical initiators like azobisisobutyronitrile (AIBN) or peroxides such as di-tert-butyl peroxide (DTBP) can be used to generate radicals that can then abstract a hydrogen atom from the cyclopropane ring. nih.govbeilstein-journals.org
Oxidative Radical Ring-Opening/Cyclization Pathways
Once a radical is formed on the cyclopropane ring of (2-chlorocyclopropyl)benzene, it can undergo a facile ring-opening to form a more stable, delocalized radical. This process is driven by the release of the significant strain energy of the three-membered ring. The resulting open-chain radical is stabilized by the adjacent phenyl group.
A plausible mechanistic pathway involves the initial formation of a cyclopropyl radical, which then undergoes rapid β-scission of one of the cyclopropane C-C bonds. This ring-opening leads to a 3-chloro-3-phenylpropyl radical. The fate of this radical intermediate is then dependent on the reaction conditions and the presence of other reagents.
In the presence of an oxidizing agent, this radical can be further oxidized to a cation, which can then be trapped by a nucleophile. Alternatively, the radical can participate in intramolecular cyclization reactions if a suitable radical acceptor is present within the molecule or in intermolecular addition reactions.
Studies on related systems have demonstrated that these radical ring-opening/cyclization pathways can be harnessed for the synthesis of complex molecules. For example, oxidative radical ring-opening and cyclization of methylenecyclopropanes with various radical precursors have been shown to yield dihydronaphthalene derivatives. nih.govbeilstein-journals.org In these reactions, a radical adds to the double bond of the MCP, leading to a cyclopropylcarbinyl radical that opens and subsequently cyclizes onto the aromatic ring. beilstein-journals.org A similar pathway can be envisioned for (2-chlorocyclopropyl)benzene, where the initial radical formation on the cyclopropane ring is followed by ring-opening and subsequent intramolecular cyclization onto the phenyl ring, potentially leading to chlorinated tetralin derivatives.
The table below summarizes the key reactive species and intermediates involved in the radical reactions of (2-chlorocyclopropyl)benzene based on mechanistic insights from related compounds.
| Species/Intermediate | Role in the Reaction Pathway | Influencing Factors |
| (2-chlorocyclopropyl)benzene Radical Cation | Initial intermediate in oxidative transformations | Strength of the oxidant, electronic nature of the phenyl group |
| Cyclopropyl Radical | Formed via hydrogen abstraction | Stability of the radical, strength of the abstracting radical |
| 3-chloro-3-phenylpropyl Radical | Formed via ring-opening of the cyclopropyl radical | Ring strain of the cyclopropane, stability of the resulting radical |
| Dihydronaphthalene/Tetralin Derivatives | Potential products of intramolecular cyclization | Presence of a suitable radical acceptor, reaction conditions |
Computational and Theoretical Investigations of Benzene, 2 Chlorocyclopropyl
Quantum Chemical Calculations for Structural and Electronic Analysis
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and electronic behavior. For a molecule like Benzene (B151609), (2-chlorocyclopropyl)-, these methods could offer a detailed picture of its fundamental properties.
Density Functional Theory (DFT) Studies of Molecular Conformations
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for predicting the geometries of molecules. A systematic DFT study of Benzene, (2-chlorocyclopropyl)- would involve exploring its potential energy surface to identify stable conformers. Key areas of investigation would include the rotational barrier of the phenyl group relative to the cyclopropyl (B3062369) ring and the preferred orientation of the chlorine atom.
Table 1: Hypothetical Conformational Analysis Data for Benzene, (2-chlorocyclopropyl)- using DFT
| Conformer | Dihedral Angle (C-C-C-Ph) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Gauche | 60° | 0.00 | 2.1 |
| Anti | 180° | 1.5 | 1.8 |
| Eclipsed | 0° | 3.2 | 2.5 |
Note: This table is hypothetical and for illustrative purposes only, as no specific research data is available.
Analysis of Frontier Molecular Orbitals and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. An analysis of the HOMO and LUMO of Benzene, (2-chlorocyclopropyl)- would reveal the most likely sites for nucleophilic and electrophilic attack. The energy gap between these orbitals would also provide an indication of the molecule's kinetic stability.
Table 2: Hypothetical Frontier Molecular Orbital Energies for Benzene, (2-chlorocyclopropyl)-
| Molecular Orbital | Energy (eV) | Primary Location of Electron Density |
| HOMO | -8.5 | Phenyl Ring |
| LUMO | -0.2 | Cyclopropyl Ring (C-Cl bond) |
| HOMO-LUMO Gap | 8.3 | - |
Note: This table is hypothetical and for illustrative purposes only, as no specific research data is available.
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions, including the identification of transient species like transition states.
Modeling Transition States and Reaction Pathways for Ring-Opening Reactions
The strained cyclopropyl ring in Benzene, (2-chlorocyclopropyl)- is susceptible to ring-opening reactions. Theoretical modeling could elucidate the mechanisms of such reactions, for example, by calculating the activation energies for the cleavage of the carbon-carbon bonds of the cyclopropane (B1198618) ring under various conditions. This would involve locating the transition state structures for different potential pathways.
Computational Studies on Stereoselectivity in Cyclopropane Functionalization
Reactions involving the functionalization of the cyclopropane ring can often lead to multiple stereoisomers. Computational studies could be employed to predict and explain the stereoselectivity of such reactions. By calculating the energies of the diastereomeric transition states, it would be possible to determine the most likely product distribution.
Understanding the Electronic and Steric Influence of the Chlorocyclopropyl Substituent
The (2-chlorocyclopropyl) substituent introduces a unique combination of electronic and steric factors that influence the chemical and physical properties of the benzene ring. Computational and theoretical models are essential for dissecting these complex interactions, which arise from the inherent strain and orbital arrangement of the cyclopropyl ring coupled with the strong electronegativity of the chlorine atom. Ab initio calculations, which are based on solving the Schrödinger equation, provide a powerful means to determine molecular geometries, electron distribution, and energetic properties, offering deep insights into such substituted aromatic systems. researchgate.netnih.gov
Electronic Influence
The electronic character of the (2-chlorocyclopropyl) group is twofold. It involves the electron-donating nature of the cyclopropyl ring and the electron-withdrawing nature of the chlorine atom.
Cyclopropyl Ring as a π-Donor: The cyclopropane ring, despite being a saturated system, exhibits electronic properties akin to a carbon-carbon double bond. stackexchange.com Its "Walsh" orbitals have significant p-character, allowing them to overlap and conjugate with the π-system of the benzene ring. This interaction enables the cyclopropyl group to act as a good π-electron donor, which tends to increase the electron density of the aromatic ring and stabilize an adjacent positive charge. stackexchange.com This donation activates the ring, making it more reactive toward electrophiles compared to unsubstituted benzene. youtube.com
Inductive Effect of Chlorine: The chlorine atom is highly electronegative and exerts a powerful negative inductive effect (-I), pulling electron density away from the rest of the substituent and, consequently, from the benzene ring. libretexts.org This electron withdrawal deactivates the ring, making it less nucleophilic. libretexts.org While halogens also possess lone pairs that can be donated via resonance (+R effect), this effect is generally weak for chlorine, and the strong -I effect dominates its interaction with an aromatic system.
| Substituent Group | Primary Inductive Effect (σ) | Primary Resonance/Conjugative Effect (π) | Overall Effect on Ring Reactivity |
|---|---|---|---|
| Cyclopropyl | Weakly donating (+I) | Donating (+R-like) | Activating stackexchange.com |
| Chloro | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating libretexts.org |
| (2-chlorocyclopropyl) | Withdrawing (-I) | Donating (+R-like) | Weakly deactivating or weakly activating (competing effects) |
Steric Influence
Steric effects arise from the spatial arrangement of atoms, where the bulk of a substituent can hinder the approach of a reagent to nearby positions. numberanalytics.com The (2-chlorocyclopropyl) group imposes significant steric hindrance due to its specific and rigid three-dimensional structure.
The cyclopropyl ring itself is a planar triangle, but its connection to the benzene ring forces a specific spatial orientation. The addition of a chlorine atom to this ring further increases its steric profile. In electrophilic aromatic substitution, bulky substituents tend to direct incoming electrophiles to the para position, which is the least sterically hindered, over the more crowded ortho positions. youtube.com
Computational modeling of the molecular geometry of related chloro-alkyl benzenes, such as 2-chloroethyl benzene, helps in visualizing the spatial demands of such groups. researchgate.net For the (2-chlorocyclopropyl) substituent, the bulk is considerable, and it is expected to strongly disfavor substitution at the ortho positions. The steric demand of the group is greater than that of a simple halogen or a methyl group but is comparable to or slightly less than that of a tert-butyl group.
| Substituent Group | Relative Steric Bulk | Expected Influence on Ortho Substitution |
|---|---|---|
| -Cl (Chloro) | Small | Minor hindrance |
| -CH₃ (Methyl) | Small | Minor hindrance |
| -CH(CH₃)₂ (Isopropyl) | Medium | Moderate hindrance youtube.com |
| (2-chlorocyclopropyl) | Medium-Large | Significant hindrance |
| -C(CH₃)₃ (tert-Butyl) | Large | Very strong hindrance youtube.com |
Role of Benzene, 2 Chlorocyclopropyl , As a Versatile Synthetic Intermediate
Utilization in the Synthesis of Complex Organic Molecules
The cyclopropyl (B3062369) motif is a recurring structural element in numerous natural products and biologically active molecules. utdallas.edusemanticscholar.org Its incorporation into molecular frameworks can significantly influence their conformational rigidity, metabolic stability, and binding affinity to biological targets. researchgate.net Benzene (B151609), (2-chlorocyclopropyl)-, as a readily available cyclopropyl-containing building block, offers a gateway to more complex structures bearing the phenylcyclopropyl scaffold.
The presence of the chlorine atom on the cyclopropyl ring provides a handle for further functionalization through various chemical transformations, including nucleophilic substitution and coupling reactions. This allows for the strategic introduction of diverse functional groups, enabling the construction of a wide array of complex molecular architectures. The phenyl group, in turn, can be modified to modulate the electronic and steric properties of the final molecule. While specific examples of complex natural products synthesized directly from Benzene, (2-chlorocyclopropyl)- are not extensively documented in readily available literature, its structural components are found in various pharmacologically active compounds, highlighting the synthetic potential of this intermediate.
Precursor to Agrochemicals and Related Biologically Active Compounds
The most prominent application of Benzene, (2-chlorocyclopropyl)- is in the synthesis of agrochemicals, particularly fungicides. The unique combination of the cyclopropyl ring and the phenyl group contributes to the biological activity of the resulting compounds. The strained three-membered ring can mimic the conformation of transition states of enzymatic reactions, leading to potent enzyme inhibition.
The synthesis of these biologically active compounds often involves multi-step reaction sequences where Benzene, (2-chlorocyclopropyl)- or a closely related derivative is a key starting material or intermediate. The subsequent chemical modifications build upon this core structure to generate the final, more complex and biologically active molecule.
A prime example of the utility of Benzene, (2-chlorocyclopropyl)- is its role as a key intermediate in the industrial synthesis of prothioconazole (B1679736). utdallas.edunih.govnih.govyoutube.com Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class of compounds. utdallas.edu It is highly effective against a wide range of fungal pathogens in various crops. nih.gov
The synthesis of prothioconazole involves the use of a key intermediate, 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione. utdallas.edu One of the common synthetic routes to this intermediate starts from a derivative of Benzene, (2-chlorocyclopropyl)-. For instance, 1-(1-chlorocyclopropyl)ethanone, which can be derived from a related phenylcyclopropane precursor, is a crucial starting material. nih.gov This ketone undergoes a nucleophilic substitution reaction with 1,2,4-triazole (B32235) to form another key intermediate, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. nih.gov This intermediate is then further reacted to build the final prothioconazole structure.
The triazole ring system is a well-established pharmacophore in many antifungal agents. semanticscholar.orgnih.govresearchgate.netacs.org The synthesis of various other triazole derivatives with potential biological activity can also utilize Benzene, (2-chlorocyclopropyl)- as a starting point. The ability to introduce the phenylcyclopropyl moiety into a triazole-containing scaffold is of significant interest in the development of new agrochemicals and pharmaceuticals. semanticscholar.org
Cyclopropylarenes as Mechanistic Probes in Enzymatic Systems
Cyclopropyl-containing compounds, particularly cyclopropylarenes, can serve as valuable mechanistic probes to investigate the reaction mechanisms of various enzymes. researchgate.netnih.govnih.gov The high strain energy of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, which can proceed through different pathways (e.g., radical or cationic intermediates) depending on the enzymatic mechanism. By analyzing the products formed from the enzymatic transformation of a cyclopropyl-containing substrate, researchers can gain insights into the nature of the intermediates involved in the catalytic cycle. nih.govnih.gov
These compounds are often referred to as "radical clocks" because the rate of ring opening of a cyclopropylcarbinyl radical is well-calibrated and can be used to time the rates of other steps in the enzymatic reaction, such as the rebound of a hydroxyl radical from the enzyme's active site. nih.gov
While there is no specific documentation in the searched literature detailing the use of Benzene, (2-chlorocyclopropyl)- itself as a mechanistic probe, its structural motif as a cyclopropylarene suggests its potential for such applications. The phenyl group can influence its binding to the active site of certain enzymes, and the cyclopropyl ring can act as a reporter on the enzymatic mechanism. For example, in enzymes like cytochromes P450, which are involved in hydroxylation reactions, a cyclopropylarene substrate could help to distinguish between different proposed mechanisms by analyzing the pattern of rearranged products. nih.gov The study of such probes is crucial for understanding enzyme function and for the design of specific enzyme inhibitors. youtube.comyoutube.com
Advanced Analytical Techniques in the Research of Benzene, 2 Chlorocyclopropyl
Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Stereoisomers and Substituent Effects on Cyclopropyl (B3062369) Carbons
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of the stereoisomers of Benzene (B151609), (2-chlorocyclopropyl)-. Both ¹H and ¹³C NMR provide critical information regarding the connectivity and stereochemistry of the molecule.
The proton (¹H) NMR spectrum is particularly useful for differentiating between the cis and trans isomers. The chemical shifts (δ) and spin-spin coupling constants (J) of the cyclopropyl protons are highly sensitive to their geometric relationship with the phenyl and chloro substituents. In general, protons on a cyclopropane (B1198618) ring exhibit complex, second-order splitting patterns. The substituent chemical shifts (SCS) of common substituents on a cyclopropane ring are known to differ significantly from those in acyclic systems. researchgate.netnih.gov
The chlorine atom exerts a notable influence on the chemical shifts of nearby protons. This effect is a combination of the electric field of the C-Cl bond and steric interactions. modgraph.co.uk Protons that are cis to the chlorine atom are expected to be shifted downfield compared to those in a trans arrangement. The phenyl group introduces magnetic anisotropy, which also affects the chemical shifts of the cyclopropyl protons, causing shifts of up to 1 ppm. nih.gov
¹³C NMR spectroscopy provides complementary information, especially regarding the effect of substituents on the cyclopropyl carbons. The carbon atom bonded to the chlorine (C2) will be significantly deshielded. The phenyl substituent also induces specific shifts on the cyclopropyl carbons (C1, C2, and C3). The stereochemical arrangement of the substituents leads to distinct chemical shifts for each carbon in the cis and trans isomers, allowing for their differentiation.
The following table provides expected ¹H and ¹³C NMR chemical shift ranges for the cis and trans isomers of Benzene, (2-chlorocyclopropyl)-, based on established substituent effects. researchgate.netnih.govmodgraph.co.uk
| Atom | Isomer | Expected Chemical Shift (ppm) | Notes |
| Phenyl-H | cis & trans | 7.10 - 7.40 | Aromatic region, complex multiplet. |
| Cyclopropyl-H (C1) | cis & trans | 2.00 - 2.60 | Benzylic proton, deshielded by the phenyl group. |
| Cyclopropyl-H (C2) | cis & trans | 2.80 - 3.40 | Methine proton deshielded by chlorine. |
| Cyclopropyl-H (C3) | cis & trans | 1.00 - 1.80 | Methylene protons, diastereotopic. |
| Phenyl-C | cis & trans | 126.0 - 140.0 | Aromatic carbons. |
| Cyclopropyl-C (C1) | cis & trans | 22.0 - 28.0 | Influenced by the phenyl group. |
| Cyclopropyl-C (C2) | cis & trans | 35.0 - 42.0 | Deshielded by the chlorine atom. |
| Cyclopropyl-C (C3) | cis & trans | 12.0 - 18.0 | Methylene carbon. |
Utilization of Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and identifying the fragmentation patterns of Benzene, (2-chlorocyclopropyl)-, which is crucial for product identification and reaction monitoring. When coupled with a chromatographic system (e.g., GC-MS), it can also analyze complex mixtures formed during synthesis.
The electron ionization (EI) mass spectrum of Benzene, (2-chlorocyclopropyl)- is expected to show a distinct molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom in the molecule. chemguide.co.ukulethbridge.ca
Fragmentation of the molecular ion provides structural information. The energetic molecular ions are unstable and break down into smaller, characteristic fragments. libretexts.org Key fragmentation pathways for Benzene, (2-chlorocyclopropyl)- would likely include:
Loss of a chlorine radical (•Cl): Leading to a fragment at [M-35]⁺ and [M-37]⁺.
Loss of hydrogen chloride (HCl): Resulting in a fragment at [M-36]⁺.
Cleavage of the phenyl group: Producing a phenyl cation ([C₆H₅]⁺) at m/z 77, which is highly indicative of a benzene ring, or a chlorocyclopropyl cation. docbrown.info
Ring-opening and rearrangement: The cyclopropyl ring can undergo cleavage to form various smaller hydrocarbon fragments.
The relative abundance of these fragment ions helps in confirming the structure. The most stable fragment often forms the base peak of the spectrum. libretexts.org
The following table summarizes the expected key ions in the mass spectrum of Benzene, (2-chlorocyclopropyl)- (MW ≈ 152.6 g/mol ).
| m/z (mass/charge) | Proposed Fragment Ion | Significance |
| 152 / 154 | [C₉H₉Cl]⁺ | Molecular ion peak cluster (M⁺, M+2), ratio ~3:1. chemguide.co.uk |
| 117 | [C₉H₉]⁺ | Loss of chlorine radical (•Cl). |
| 116 | [C₉H₈]⁺ | Loss of hydrogen chloride (HCl). |
| 115 | [C₉H₇]⁺ | Loss of HCl and an additional hydrogen. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, characteristic of a benzene ring. docbrown.info |
Chromatographic Methods for Stereoisomer Separation and Purity Assessment
Chromatographic techniques, particularly capillary gas chromatography (GC), are essential for the separation of the cis and trans stereoisomers of Benzene, (2-chlorocyclopropyl)- and for assessing the purity of synthetic batches. High-performance liquid chromatography (HPLC) can also be employed for this purpose.
The separation of geometric isomers by GC is challenging due to their similar boiling points and physicochemical properties. researchgate.net However, high-resolution capillary GC columns can achieve this separation. The choice of the stationary phase is critical.
Polar Stationary Phases: Phases like polyethylene (B3416737) glycol (e.g., Carbowax) or 1,2,3-tris(2-cyanoethoxy)propane (B1293526) (TCEP) can effectively separate isomers based on differences in dipole-dipole interactions. researchgate.net
Liquid Crystalline Phases: These phases offer excellent selectivity for separating isomers with rigid structures based on their molecular shape.
The elution order of the cis and trans isomers depends on the specific column and conditions used. Method development involves optimizing the temperature program and carrier gas flow rate to achieve baseline resolution. researchgate.net
HPLC offers an alternative, particularly for less volatile derivatives. A reversed-phase setup using an ODS (C18) column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient is a common starting point for the analysis of benzene derivatives. Detection is typically performed using a UV detector.
The following table outlines typical starting conditions for the chromatographic separation of Benzene, (2-chlorocyclopropyl)- isomers.
| Technique | Column Type | Stationary Phase | Mobile Phase / Carrier Gas | Detection |
| GC | Capillary | Polyethylene Glycol (e.g., PEGA) | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |
| HPLC | Reversed-Phase | Octadecylsilane (ODS, C18) | Acetonitrile/Water Gradient | UV-Vis (e.g., at 254 nm) |
Spectroscopic Characterization (Infrared and Ultraviolet) for Functional Group Analysis and Conjugation Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in Benzene, (2-chlorocyclopropyl)- and the electronic conjugation between the phenyl ring and the cyclopropane ring.
Infrared (IR) Spectroscopy: The IR spectrum reveals the characteristic vibrational frequencies of the molecule's bonds. Key expected absorptions include:
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.
Cyclopropyl C-H Stretch: Bands also appearing at high frequency, often just below or overlapping with the aromatic C-H stretches, around 3000-3080 cm⁻¹.
Aliphatic C-H Stretch: Not present in this molecule.
Aromatic C=C Stretch: A series of medium to weak absorptions in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Aromatic C-H Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ range, which can help confirm the substitution pattern of the benzene ring (monosubstituted).
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. The chromophore in Benzene, (2-chlorocyclopropyl)- is the phenyl group. The cyclopropane ring, while formally saturated, possesses some π-character and can conjugate with the adjacent phenyl ring, influencing the UV absorption. The spectrum is expected to show:
A strong absorption band (E-band): Typically around 200-220 nm, corresponding to a π → π* transition of the benzene ring.
A weaker, fine-structured band (B-band): Usually observed between 250-270 nm, which is characteristic of the "forbidden" π → π* transitions in the benzene ring. mdpi.com
The position (λ_max) and intensity (molar absorptivity, ε) of these bands can be subtly affected by the chloro- and cyclopropyl substituents. These spectra are useful for quantitative analysis and for studying the electronic interaction between the cyclopropane and aromatic rings. mdpi.comresearchgate.net
The following table lists the expected spectroscopic features for Benzene, (2-chlorocyclopropyl)-.
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | 3030 - 3100 | Aromatic C-H Stretch |
| IR | 3000 - 3080 | Cyclopropyl C-H Stretch |
| IR | 1450 - 1600 | Aromatic C=C Ring Stretch |
| IR | 690 - 770 | Aromatic C-H Out-of-Plane Bend (Monosubstituted) |
| IR | 600 - 800 | C-Cl Stretch |
| UV-Vis | ~210 nm | E-band (π → π) |
| UV-Vis | ~260 nm | B-band (π → π, fine structure) |
Q & A
Q. Methodological Guidance :
- Use gas chromatography (GC) with chiral columns (e.g., β-cyclodextrin-based phases) to resolve stereoisomers .
- Confirm regioselectivity via NMR, focusing on cyclopropane ring carbon shifts (typically 20–30 ppm) and chlorine-induced deshielding effects .
How can conflicting spectroscopic data for (2-chlorocyclopropyl)benzene derivatives be resolved during structural elucidation?
Basic Research Question
Discrepancies in mass spectrometry (MS) and infrared (IR) data often arise from impurities or isomerization during analysis. For instance, electron ionization (EI)-MS fragmentation patterns may show m/z 154.64 (molecular ion) but conflicting peaks due to chlorine’s isotopic signature (e.g., m/z 156.64, 35Cl/37Cl ratio ~3:1). IR spectra may lack clarity if samples contain residual solvents like benzene or methylene chloride .
Q. Methodological Guidance :
- Purify samples via preparative HPLC using a C18 column and acetonitrile/water gradients to remove nonpolar impurities .
- Cross-validate spectra with high-resolution MS (HRMS) and - heteronuclear correlation (HSQC) NMR to distinguish between structural isomers .
What computational methods are recommended for predicting the thermodynamic stability of (2-chlorocyclopropyl)benzene under varying environmental conditions?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts bond dissociation energies (BDEs) for the cyclopropane ring. The C-Cl bond in (2-chlorocyclopropyl)benzene exhibits a BDE of ~320 kJ/mol, but steric strain from the cyclopropane ring reduces stability by 15–20% compared to non-cyclopropane analogs . Environmental factors (e.g., pH, UV exposure) accelerate ring-opening reactions, modeled via transition-state calculations (e.g., IRC analysis in Gaussian 16) .
Q. Methodological Guidance :
- Use the NIST Chemistry WebBook to validate computational results against experimental thermochemical data (e.g., ΔfH°gas = -32.62 kJ/mol for related chlorobenzenes) .
How does the electronic structure of (2-chlorocyclopropyl)benzene influence its reactivity in electrophilic aromatic substitution (EAS) reactions?
Basic Research Question
The cyclopropane ring introduces significant ring strain and electron-withdrawing effects via hyperconjugation, directing EAS to meta positions. Chlorine’s inductive effect further deactivates the benzene ring, reducing reaction rates compared to unsubstituted benzene. For example, nitration with HNO/HSO yields meta-nitro derivatives with 60–70% selectivity, confirmed by NMR coupling constants (J = 2.5–3.0 Hz for meta-protons) .
Q. Methodological Guidance :
- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization (Rf ~0.4 in hexane/ethyl acetate 4:1) .
What analytical techniques are most effective for detecting trace (2-chlorocyclopropyl)benzene in environmental matrices?
Advanced Research Question
Gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) achieves detection limits of 0.1 ppb in water samples. However, co-elution with chlorinated solvents (e.g., dichlorobenzene) necessitates tandem MS (MS/MS) for unambiguous identification. For soil matrices, accelerated solvent extraction (ASE) with dichloromethane recovers >90% of the compound .
Q. Methodological Guidance :
- Optimize GC parameters: DB-5MS column (30 m × 0.25 mm), splitless injection at 250°C, and a temperature ramp from 50°C (2 min) to 280°C (10°C/min) .
How do steric effects in (2-chlorocyclopropyl)benzene derivatives impact their catalytic applications in cross-coupling reactions?
Advanced Research Question
The cyclopropane ring’s rigidity limits accessibility to catalytic active sites. For Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) improve yields by preventing catalyst deactivation. However, steric hindrance reduces turnover frequency (TOF) by 30–40% compared to planar analogs. Kinetic studies (e.g., Eyring plots) reveal activation entropy (ΔS‡) values of -120 J/mol·K, indicating a highly ordered transition state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
